Specific Scientific Field: Neurology and Pharmacology
Comprehensive and Detailed Summary of the Application: Pergolide is an ergot dopamine agonist with high affinity for dopamine receptors. It was first approved as an adjunct to levodopa therapy in patients with Parkinson’s disease (PD) in the United States in 1988 . The efficacy of pergolide monotherapy was later established for patients with early-stage PD . It was found that long-term treatment with ergot dopamine agonists can cause idiopathic fibrosis, particularly of the heart valves . As a result, pergolide was withdrawn from the US market in 2007 .
Detailed Description of the Methods of Application or Experimental Procedures: Pergolide is administered orally. The recommended dose for pergolide is up to 3 mg/day, and it should be judiciously used with regular echocardiography, chest X-rays, and urine and blood tests .
Thorough Summary of the Results or Outcomes Obtained: A meta-analysis reported that the risk of valvular regurgitation increased by 3.05 times in patients with PD taking pergolide . In addition, the mean cumulative dose of pergolide could be positively associated with the odds ratio concerning valvular regurgitation .
Specific Scientific Field: Endocrinology
Comprehensive and Detailed Summary of the Application: Hyperprolactinemia is a condition characterized by high levels of the hormone prolactin in the blood. Pergolide, as a dopamine agonist, can be used to treat this condition . Dopamine is known to inhibit the secretion of prolactin, so drugs that mimic the action of dopamine (like Pergolide) can help reduce prolactin levels .
Detailed Description of the Methods of Application or Experimental Procedures: Pergolide is administered orally for the treatment of hyperprolactinemia . The dosage would depend on the specific patient’s condition and response to therapy .
Thorough Summary of the Results or Outcomes Obtained: Pergolide can effectively reduce prolactin levels in patients with hyperprolactinemia .
Specific Scientific Field: Veterinary Medicine
Detailed Description of the Methods of Application or Experimental Procedures: Pergolide is administered orally to horses for the treatment of PPID . The dosage would depend on the specific horse’s condition and response to therapy .
Thorough Summary of the Results or Outcomes Obtained: Pergolide has been shown to be effective in managing the symptoms of PPID in horses . It helps to control the excessive cortisol production that characterizes this condition .
Specific Scientific Field: Neurology
Comprehensive and Detailed Summary of the Application: Restless leg syndrome (RLS) is a neurological disorder characterized by an irresistible urge to move one’s body to stop uncomfortable or odd sensations. Pergolide, as a dopamine agonist, can be used to treat this condition . Dopamine is known to play a key role in motor function, so drugs that mimic the action of dopamine (like Pergolide) can help manage symptoms of RLS .
Detailed Description of the Methods of Application or Experimental Procedures: Pergolide is administered orally for the treatment of RLS . The dosage would depend on the specific patient’s condition and response to therapy .
Thorough Summary of the Results or Outcomes Obtained: Pergolide can effectively manage the symptoms of RLS in patients .
Comprehensive and Detailed Summary of the Application: Pergolide was first approved as an adjunct to levodopa/carbidopa therapy in patients with Parkinson’s disease (PD) in the United States in 1988 . It was indicated as adjunct therapy with levodopa/carbidopa in the symptomatic treatment of parkinsonian syndrome .
Thorough Summary of the Results or Outcomes Obtained: A nighttime dose of 1 mg of pergolide as an adjunct to levodopa therapy worsened the sleep efficiency and sleep fragmentation compared with placebo .
Comprehensive and Detailed Summary of the Application: Under the trade name Prascend, manufactured by Boehringer Ingelheim, it is commonly used for the treatment of pituitary hyperplasia at the pars intermedia or Equine Cushing’s Syndrome (ECS) in horses .
Thorough Summary of the Results or Outcomes Obtained: Pergolide has been shown to be effective in managing the symptoms of PPID in horses . It helps to
Pergolide was originally developed as a treatment for Parkinson's disease, a neurodegenerative disorder characterized by a loss of dopamine-producing neurons []. It was withdrawn from the human market in the United States due to the risk of heart valve damage but remains available in some countries for Parkinson's and other conditions []. Pergolide is also used in veterinary medicine under the brand name Prascend to treat pituitary pars intermedia dysfunction (PPID), also known as Equine Cushing's Syndrome [].
Pergolide has a complex molecular structure containing several key features:
The exact synthesis of Pergolide is proprietary information, but scientific literature suggests a multi-step process involving various chemical reactions like alkylation, acylation, and cyclization [].
Pergolide is likely to undergo degradation reactions over time, but the specific breakdown products and mechanisms are not readily available in scientific publications.
The most relevant chemical reaction for Pergolide's function is its interaction with dopamine receptors. Pergolide binds to dopamine receptors, particularly D2 and D3 subtypes, mimicking the effects of dopamine and stimulating dopamine signaling pathways [].
In Parkinson's disease, the loss of dopamine neurons leads to impaired dopamine signaling in the brain. Pergolide acts as a dopamine receptor agonist, binding to dopamine receptors and mimicking the effects of dopamine. This helps to improve motor function and alleviate symptoms of Parkinson's disease [].
Pergolide can also inhibit the secretion of prolactin, a hormone produced by the pituitary gland. This effect can be beneficial in treating hyperprolactinemia, a condition with excessive prolactin levels [].
Pergolide use is associated with several safety concerns:
These reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield.
Pergolide exhibits significant biological activity as a dopamine agonist. It stimulates dopaminergic receptors in the brain, leading to various pharmacological effects:
In animal models, metabolites such as pergolide sulfoxide and pergolide sulfone have also shown dopaminergic activity.
The synthesis of pergolide can be summarized as follows:
This method yields pergolide with high purity and efficiency .
Pergolide has been primarily used for:
Pergolide interacts with several drugs and biological systems:
Several compounds share structural or functional similarities with pergolide:
Compound Name | Type | Primary Use | Unique Features |
---|---|---|---|
Bromocriptine | Dopamine Agonist | Parkinson's Disease | Less potent than pergolide; fewer side effects |
Cabergoline | Dopamine Agonist | Hyperprolactinemia | Longer half-life; less risk of cardiac issues |
Lisuride | Dopamine Agonist | Parkinson's Disease | Acts on serotonin receptors as well |
Ropinirole | Dopamine Agonist | Parkinson's Disease | Selective for D2 receptors; fewer side effects |
Pergolide stands out due to its high potency compared to other dopamine agonists and its specific mechanism involving both D1 and D2 receptor stimulation. Its unique structure contributes to its pharmacological profile but also poses risks that led to its market withdrawal for human use .
Acute Toxic;Health Hazard